molecular formula C12H10ClN3O B2631092 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 956372-08-0

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2631092
CAS No.: 956372-08-0
M. Wt: 247.68
InChI Key: CFMVDMMZJBGKLZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenoxy group attached to a pyrazole ring, which is further substituted with methyl groups and a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chlorophenol with appropriate pyrazole precursors under controlled conditions. One common method involves the use of 4-chlorophenol and 1,3-dimethyl-1H-pyrazole-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with a pyrazole ring and a carbonitrile group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-11(7-14)12(16(2)15-8)17-10-5-3-9(13)4-6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMVDMMZJBGKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)OC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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